(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Description

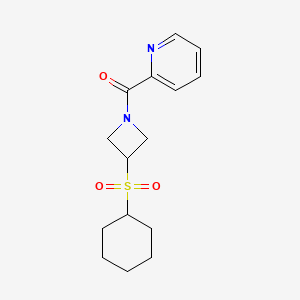

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone features a pyridine ring linked to an azetidine moiety substituted with a cyclohexylsulfonyl group.

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c18-15(14-8-4-5-9-16-14)17-10-13(11-17)21(19,20)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXSFWRZMISVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:

Formation of the Azetidinyl Group: The azetidinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidinyl intermediate using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyridinyl Group: The final step involves the coupling of the sulfonylated azetidinyl intermediate with a pyridinyl derivative under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the methanone group, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Functionalized azetidinyl or pyridinyl derivatives.

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: The compound may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone depends on its specific application:

Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids.

Pathways Involved: The pathways involved can include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives documented in the evidence:

- Cyclopentyl(pyridin-2-yl)methanone (41): Features a pyridine ring linked to a cyclopentyl group via a methanone bridge. The absence of a sulfonyl group and azetidine ring distinguishes it from the target compound, but its synthesis via sustainable protocols highlights the versatility of pyridine-based ketones .

- (Pyridin-2-yl)(bicyclo[2.2.1]hept-5-en-2-yl)methanone derivatives (3lA–3oA): These compounds incorporate rigid bicyclic systems instead of azetidine. Substituents like thiophene or naphthalene influence polarity and steric bulk, as evidenced by HPLC retention times (e.g., 3nA: tR1 = 20.617 min vs. 3mA: tR1 = 25.574 min) .

- (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone: Contains an azetidine ring with an azide substituent. The sulfonyl group in the target compound may enhance solubility compared to the azide’s hydrophobicity .

Physicochemical Properties

Key data from analogous compounds:

- The target compound’s cyclohexylsulfonyl group is expected to increase molecular weight and hydrophobicity compared to simpler azetidine derivatives.

Biological Activity

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic compound notable for its unique structural features, which include an azetidine ring, a cyclohexylsulfonyl group, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

- Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic conditions.

- Sulfonylation : Introduction of the cyclohexylsulfonyl group using cyclohexylsulfonyl chloride in the presence of a base.

- Coupling with Pyridine : The final step involves coupling the sulfonylated azetidine with a pyridine derivative using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, while the azetidine and pyridine rings contribute to the compound's stability and reactivity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : It has shown potential in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and BGC-823 (gastric cancer) .

- Modulation of Inflammatory Pathways : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of A549 cell proliferation with an IC50 value indicating potent antitumor effects. |

| Study 2 | Investigated the compound's role in modulating leukotriene pathways, suggesting anti-inflammatory properties through enzyme inhibition. |

| Study 3 | Evaluated the pharmacokinetics and bioavailability, revealing favorable absorption characteristics that support its potential therapeutic application . |

Comparison with Similar Compounds

The biological activity of this compound can be compared to its structural analogs:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone | Pyridine at position 3 | Similar antitumor activity but varying potency |

| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone | Pyridine at position 4 | Reduced binding affinity compared to pyridin-2 or -3 variants . |

Q & A

Q. What are the established synthetic routes for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone?

- Methodological Answer : The synthesis of pyridine-containing compounds often involves nucleophilic substitution or coupling reactions. For example, the pyridine moiety can be introduced via Suzuki-Miyaura cross-coupling, while the azetidine ring may be functionalized through sulfonation using cyclohexanesulfonyl chloride. A typical protocol involves:

Azetidine sulfonation : React azetidine with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 3-(cyclohexylsulfonyl)azetidine.

Coupling with pyridine : Use a carbonylating agent (e.g., phosgene or CDI) to link the sulfonated azetidine to pyridin-2-ylmethanone.

Purification steps (e.g., column chromatography, recrystallization) and characterization (NMR, HRMS) are critical to confirm purity .

Q. How to characterize the structural conformation of this compound using crystallographic data?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformations. Key steps include:

- Crystal growth : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation.

- Data collection : Use a diffractometer (Mo/Kα radiation) to measure bond lengths, angles, and torsion angles.

- Analysis : Compare the observed dihedral angles between the pyridine and azetidine rings to computational models (e.g., DFT). Structural deviations >5° may indicate steric strain from the sulfonyl group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use fume hoods, nitrile gloves, and PPE to avoid inhalation (respiratory toxicity) or skin contact (irritation category 2).

- Storage : Store in airtight containers at 4°C, away from oxidizing agents.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Data interpretation : A >10% degradation at pH <3 suggests acid-labile sulfonyl linkages. Compare kinetic parameters (e.g., t₁/₂) to structure-activity relationships .

Q. What experimental designs resolve discrepancies in reported bioactivity data?

- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions. Mitigate via:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., luminescence vs. fluorescence).

- Positive controls : Include reference compounds (e.g., kinase inhibitors for enzyme assays).

- Statistical rigor : Apply ANOVA with post-hoc tests to compare inter-lab variability .

Q. How to assess environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework (long-term environmental study):

- Abiotic fate : Measure soil/water partitioning coefficients (log Kₒw) and photodegradation rates.

- Biotic fate : Use microcosms to track bioaccumulation in Daphnia magna or algae.

- Risk assessment : Calculate predicted no-effect concentrations (PNEC) and compare to exposure models. A PNEC/EC₅₀ ratio <1 indicates high ecological risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.